Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate
説明
Systematic IUPAC Name and Alternative Nomenclatures
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups and substituents within the molecule. This nomenclature follows the standard convention for naming benzisoxazole derivatives, where the benzene ring is fused to the isoxazole heterocycle in a specific orientation denoted by the [d] descriptor.
Several alternative nomenclatures are employed in chemical literature and databases to describe this compound. The most commonly encountered alternative names include 5-bromo-benzo[d]isoxazole-3-carboxylic acid ethyl ester, which emphasizes the ester functionality derived from the corresponding carboxylic acid. Another widely used nomenclature is 5-bromo-1,2-benzisoxazole-3-carboxylic acid ethyl ester, which explicitly indicates the numbering system of the heterocyclic ring atoms. The systematic name 1,2-benzisoxazole-3-carboxylic acid, 5-bromo-, ethyl ester provides a comprehensive description that follows traditional organic nomenclature conventions by listing the base structure followed by substituents and functional group modifications.
The diversity in nomenclature reflects the compound's structural complexity and the various approaches employed by different chemical databases and research communities. The benzisoxazole core structure contains both nitrogen and oxygen heteroatoms within the five-membered ring, with the oxygen and nitrogen atoms positioned adjacently, designated as the 1,2-benzisoxazole system. This nomenclature precision is essential for accurate chemical communication and database searches, particularly given the existence of structural isomers with different substitution patterns.
CAS Registry Number and Molecular Formula
The Chemical Abstracts Service registry number for this compound is 668969-70-8, which serves as the unique identifier for this specific chemical compound in chemical databases and regulatory systems worldwide. This registry number distinguishes the compound from other closely related benzisoxazole derivatives that may differ only in substitution patterns or functional group positions.
The molecular formula of this compound is C₁₀H₈BrNO₃, which indicates the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of this compound is precisely 270.08 grams per mole, calculated based on the atomic masses of the constituent elements. This molecular weight information is crucial for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.
Table 1: Molecular Characteristics of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 668969-70-8 | |
| Molecular Formula | C₁₀H₈BrNO₃ | |
| Molecular Weight | 270.08 g/mol | |
| Chemical Database Identifier | CB81515857 |
The molecular formula provides essential information about the compound's composition and allows for calculation of various molecular properties. The presence of the bromine atom significantly influences the compound's physical and chemical properties, including its density, boiling point, and reactivity patterns. The ethyl ester functionality contributes to the compound's solubility characteristics, making it suitable for various organic solvent systems while potentially limiting its water solubility compared to the corresponding carboxylic acid.
Structural Isomerism and Tautomeric Considerations
The structural framework of this compound presents several important considerations regarding isomerism and potential tautomeric equilibria. The benzisoxazole core structure exhibits inherent stability due to its aromatic character, but the presence of multiple heteroatoms and functional groups introduces possibilities for various structural arrangements and dynamic equilibria.
Benzisoxazole systems, including this compound, can potentially exist in different tautomeric forms, although the aromatic stabilization of the fused ring system generally favors specific structural arrangements. Research on related isoxazole derivatives has demonstrated that tautomeric equilibria can be influenced by solvent polarity, temperature, and intermolecular interactions. In the case of benzisoxazole compounds, the fused aromatic system typically stabilizes a single predominant tautomeric form, reducing the likelihood of significant tautomeric interconversion under normal conditions.
The structural isomerism considerations for this compound primarily involve positional isomers where the bromine substituent or the carboxylate ester group could be located at different positions on the benzisoxazole framework. The 5-bromo substitution pattern in this compound represents one specific isomer among several possible positional variants, including 4-bromo, 6-bromo, and 7-bromo isomers. Each positional isomer would exhibit distinct chemical and physical properties due to the different electronic environments created by the bromine substituent's varying positions relative to the heterocyclic heteroatoms.
Table 2: Tautomeric Stability Factors in Benzisoxazole Systems
| Factor | Influence on Stability | Reference |
|---|---|---|
| Aromatic character | Strongly stabilizing | |
| Heteroatom arrangement | Moderate influence | |
| Solvent polarity | Minor influence | |
| Temperature effects | Minor to moderate |
Theoretical studies on related heterocyclic systems have indicated that the energy differences between potential tautomers in benzisoxazole derivatives are generally substantial enough to establish clear preferences for specific structural forms. The aromatic stabilization energy associated with the benzisoxazole ring system typically outweighs the potential energy gains from alternative tautomeric arrangements, resulting in predominantly single tautomeric forms under equilibrium conditions.
特性
IUPAC Name |
ethyl 5-bromo-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPVRXDZBSEYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722515 | |
| Record name | Ethyl 5-bromo-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668969-70-8 | |
| Record name | Ethyl 5-bromo-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-1,2-benzoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
General Synthetic Strategy
The preparation of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate typically involves:
- Starting from 5-bromo-2-nitrobenzoic acid or related brominated aromatic precursors.
- Formation of the ethyl ester derivative via reaction with ethyl chloroformate or similar esterification agents.
- Cyclization to form the isoxazole ring using hydroxylamine hydrochloride under controlled conditions.
This approach leverages the cyclocondensation of appropriately substituted precursors to construct the isoxazole heterocycle while maintaining the bromine substituent intact.
Detailed Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of 5-bromo-2-nitrobenzoic acid | Ethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Converts acid to ethyl ester intermediate |
| 2 | Reduction of nitro group or direct cyclization | Hydroxylamine hydrochloride, base (e.g., sodium acetate), solvent (ethanol or aqueous), 60–80°C, 12–24 hours | Promotes cyclization to isoxazole ring |
| 3 | Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | Yields >75% purity typical |
This method ensures the formation of the benzo[d]isoxazole core with the bromine substituent at the 5-position preserved. The cyclization step is crucial and is often optimized by controlling temperature, reaction time, and stoichiometry of hydroxylamine.
Alternative Synthetic Approaches
Crossed Condensation Reaction : A method reported involves condensation between aryl ketones and diethyl oxalate in the presence of sodium ethoxide, followed by treatment with hydroxylamine to form the isoxazole ring. This route is adaptable for various substituted isoxazole derivatives, including brominated analogs.
Base-Promoted Cyclization : Mild base-promoted synthesis of isoxazole derivatives has been demonstrated using readily available nitro-substituted precursors, providing efficient access to heterocyclic cores under mild conditions.
Optimization of Reaction Conditions
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate cyclization but may cause side reactions if too high |
| Reaction Time | 12–24 hours | Sufficient time ensures complete cyclization; prolonged times may degrade product |
| Stoichiometry | Hydroxylamine hydrochloride (1.2–1.5 equiv) | Excess hydroxylamine promotes full conversion |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation and unwanted side reactions during bromination or cyclization |
| Brominating Agent Addition (if applicable) | Slow addition of N-bromosuccinimide (NBS) | Improves regioselectivity and yield of brominated product |
Characterization and Purification
Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the pure compound.
Spectroscopic Techniques critical for confirming structure include:
- ¹H and ¹³C NMR : Identifies characteristic aromatic protons and ester carbonyl carbons.
- Infrared (IR) Spectroscopy : Confirms ester C=O stretch (~1730–1750 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic pattern.
Industrial Production Considerations
Industrial scale synthesis follows similar synthetic routes but incorporates:
- Use of continuous flow reactors to enhance reaction control and scalability.
- Automated reagent addition and temperature control to optimize yield and purity.
- Environmentally friendly catalysts and solvents to minimize waste and hazards.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification + Cyclization | 5-bromo-2-nitrobenzoic acid | Ethyl chloroformate, hydroxylamine hydrochloride | 0–25°C for esterification; 60–80°C for cyclization | Straightforward; good yield; preserves bromine | Requires careful control of conditions |
| Crossed Condensation | Aryl ketone + diethyl oxalate | Sodium ethoxide, hydroxylamine | Room temp to reflux | Versatile for derivatives | Multi-step; may need purification |
| Base-Promoted Cyclization | Nitro-substituted precursors | Mild base, hydroxylamine | Mild conditions | Mild, efficient | Limited substrate scope |
Research Findings and Notes
The bromine substituent at position 5 enhances the compound's electrophilic reactivity and metabolic stability, which is beneficial for downstream medicinal chemistry applications.
Slow addition of brominating agents such as N-bromosuccinimide under inert atmosphere improves regioselectivity and yield in bromination steps when applicable.
The isoxazole ring formation via hydroxylamine-mediated cyclization is a key step that requires optimization of temperature and reaction time to maximize yield and minimize side products.
Purification by silica gel chromatography remains the standard to achieve high purity suitable for research and industrial use.
This comprehensive analysis of preparation methods for this compound synthesizes diverse research findings and practical considerations, providing a professional and authoritative guide for chemists engaged in the synthesis of this valuable heterocyclic compound.
化学反応の分析
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates bromine displacement under specific conditions:
Mechanistic Note: Bromine's meta-directing effect directs nucleophiles to C5, while the isoxazole ring's electron-withdrawing nature enhances electrophilicity .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Table 1: Suzuki-Miyaura Coupling Performance
Key Finding: Electron-rich boronic acids achieve higher yields due to improved transmetallation kinetics .
Reduction Reactions
Selective reduction pathways depend on catalyst choice:
Critical Insight: Hydrogenolysis preserves the isoxazole ring while removing bromine, whereas LiAlH₄ reduces esters to primary alcohols .
Saponification and Derivatization
The ethyl ester undergoes hydrolysis for further functionalization:
Table 2: Ester Reactivity
Synthetic Utility: The carboxylic acid intermediate enables peptide-like conjugations with amines via EDC/HOBt activation .
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in dipolar cycloadditions:
Mechanistic Pathway: Copper-mediated alkyne-azide cycloadditions (CuAAC) proceed via σ-bond metathesis .
科学的研究の応用
Chemistry
- Building Block for Synthesis: Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including substitution, oxidation, and cycloaddition reactions .
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution Reactions | Replacement of bromine with nucleophiles | Various substituted isoxazoles |
| Oxidation | Modification of functional groups | Hydroxylamine derivatives |
| Cycloaddition | Reaction with alkynes or nitrile oxides | Isoxazole-linked compounds |
Biology
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .
- Anticancer Activity: The compound has been investigated for its potential role as an anticancer agent. Studies show that it can inhibit the proliferation of cancer cells through specific molecular interactions .
Medicine
- Drug Discovery: this compound is explored in drug design, particularly as a scaffold for developing inhibitors targeting specific enzymes and receptors involved in various diseases .
Case Studies:
- A study demonstrated the synthesis of isoxazole derivatives from this compound, which showed promising results as histone deacetylase (HDAC) inhibitors—important targets in cancer therapy .
- Another research highlighted its use in developing compounds with antioxidant properties, showcasing its potential in treating oxidative stress-related diseases .
作用機序
The mechanism of action of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications . The pathways involved often include binding to active sites or allosteric sites on the target molecules .
類似化合物との比較
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
Ethyl Benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5)
- Key Difference : Lacks the bromine atom at position 4.
- Impact : The absence of bromine reduces molecular weight (MW = 207.18 g/mol) and lipophilicity compared to the brominated analogue. This decreases electrophilic reactivity, limiting its utility in cross-coupling reactions .
Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4)
- Key Difference : Substitutes the benzo[d]isoxazole core with a 4-bromophenyl group attached to a methyl ester.
- Impact : The bromine is positioned on a phenyl ring rather than the isoxazole core, altering electronic properties. The methyl ester (vs. ethyl) reduces steric bulk but may decrease metabolic stability due to faster esterase hydrolysis .
Ethyl 5-(3-Methylphenyl)isoxazole-3-carboxylate (10i)
- Key Difference : Features a 3-methylphenyl group instead of bromobenzo[d]isoxazole.
- Impact : The methyl group introduces electron-donating effects, lowering reactivity toward nucleophilic substitution. HRMS-ESI data (m/z = 232.0974 [M+H]⁺) confirms a lower MW (232.10 g/mol) compared to the brominated compound .
Physicochemical and Spectroscopic Comparisons
| Compound Name | Molecular Weight (g/mol) | HRMS-ESI (m/z) [M+H]⁺ | Key Substituents |
|---|---|---|---|
| Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate | 270.08 | 270.08 (calc) | 5-Br, benzo[d]isoxazole core |
| Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate (10i) | 232.10 | 232.0974 | 3-Methylphenyl, isoxazole core |
| Ethyl 5-[4-(methoxycarbonyl)phenyl]isoxazole-3-carboxylate (10d) | 276.09 | 276.0872 | 4-Methoxycarbonylphenyl |
| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 255.06 | 255.06 (calc) | 4-Bromophenyl, methyl ester |
- HRMS/NMR Trends: Bromine in the target compound increases molecular ion mass and induces distinct splitting patterns in ¹H NMR due to its electron-withdrawing effect. For example, aromatic protons in the bromobenzo[d]isoxazole core exhibit downfield shifts compared to non-brominated analogues .
生物活性
Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate (EBBIC) is a compound with notable biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.
Chemical Structure and Properties
EBBIC has the molecular formula CHBrNO and a molecular weight of 270.08 g/mol. Its structure features a benzo[d]isoxazole ring system with a bromine atom at the 5-position and an ethyl ester group at the 3-position, which enhances its chemical reactivity and biological properties.
1. Antimicrobial Activity
Research indicates that EBBIC exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing selective activity primarily against Gram-positive bacteria. For instance, studies have demonstrated that while many compounds in its class show limited antibacterial effects, some derivatives of EBBIC have displayed promising results in inhibiting bacterial growth .
2. Anticancer Properties
EBBIC has been investigated for its anticancer potential. It has shown cytotoxic effects on several cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231
- Lung Cancer : A549
- Colorectal Cancer : HCT-116
These studies reveal that EBBIC can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
3. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : EBBIC derivatives have shown competitive inhibition with IC values indicating significant potency against AChE, which is crucial for treating Alzheimer's disease .
- Butyrylcholinesterase (BuChE) : Some derivatives exhibit selectivity towards AChE over BuChE, highlighting their potential therapeutic applications in neuroprotection .
The biological activity of EBBIC is largely attributed to its ability to interact with specific molecular targets. The isoxazole ring can bind to active sites of enzymes or receptors, thereby inhibiting their function. This interaction modulates various biological pathways, leading to therapeutic effects such as reduced inflammation and enhanced apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl benzo[d]isoxazole-3-carboxylate | CHNO | Lacks bromine; used in similar applications |
| 5-Bromo-benzo[d]isoxazole-3-carboxylic acid | CHBrNO | Acidic form; different reactivity |
| Methyl benzo[d]isoxazole-3-carboxylate | CHNO | Methyl ester; differing biological activity |
The presence of the bromine atom in EBBIC enhances its reactivity compared to other similar compounds, potentially leading to distinct biological activities and synthetic pathways.
Case Studies
Several studies have highlighted the efficacy of EBBIC derivatives:
- A study by Bernard et al. (2014) demonstrated the selective cytotoxicity of EBBIC against breast cancer cell lines.
- Research conducted by Giordano et al. (2019) explored the compound's role as an AChE inhibitor, revealing competitive inhibition patterns with promising IC values.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted precursors. For example, hydroxylamine hydrochloride and diethyl oxalate are used to form the isoxazole core, followed by bromination at the 5-position . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Evidence from analogous syntheses shows yields improve with slow addition of brominating agents (e.g., NBS) under inert atmospheres . Purification via silica gel chromatography (hexane/EtOAc) is standard .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- 1H/13C NMR : The ester carbonyl (δ ~165–170 ppm in 13C NMR) and brominated aromatic protons (δ ~7.5–8.0 ppm in 1H NMR) are key .
- IR : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₀H₈BrNO₃: 284.9662) validates molecular composition .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as brominated compounds may release toxic fumes .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation; avoid exposure to moisture and light .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the bromine site, predicting susceptibility to Suzuki-Miyaura coupling . Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic regions, guiding catalyst selection (e.g., Pd(PPh₃)₄) . Experimental validation via ¹H NMR monitoring of coupling efficiency (e.g., with arylboronic acids) is recommended .
Q. What strategies resolve discrepancies between experimental and computational NMR data for this compound?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts using COSMO-RS models to account for solvent polarity .
- Tautomerism : Investigate possible keto-enol tautomerism via variable-temperature NMR to detect dynamic equilibria .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) confirms molecular geometry, resolving ambiguities in proton assignments .
Q. How can regioselective functionalization of the benzo[d]isoxazole core be achieved to diversify derivatives?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., ester at position 3) to orient nitration or sulfonation at the 5-position .
- Transition-Metal Catalysis : Pd-mediated C-H activation introduces aryl/alkyl groups at the 4-position .
- Photochemical Methods : UV irradiation in the presence of alkenes enables [2+2] cycloaddition at the isoxazole double bond .
Data Contradiction Analysis
Q. Why might observed melting points for this compound vary across studies, and how can this be addressed?
- Methodological Answer : Variations (e.g., 86–88°C vs. 142–144°C in analogs) arise from polymorphic forms or impurities . Mitigation strategies include:
- Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to isolate pure polymorphs .
- DSC Analysis : Differential Scanning Calorimetry identifies phase transitions, confirming thermal stability .
Experimental Design Tables
| Synthetic Route | Key Reagents | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Hydroxylamine HCl, Br₂ | 70–85% | |
| Grignard Functionalization | CH₃MgX (X = Cl, Br) | 64–91% | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acid | 60–75% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
